N'-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and 2-[(4-methylphenyl)amino]acetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-Hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
- 4-Hydroxy-3-nitrophenylacetic acid
Uniqueness
Compared to similar compounds, N’-[(E)-(4-Hydroxy-3-nitrophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H16N4O4 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C16H16N4O4/c1-11-2-5-13(6-3-11)17-10-16(22)19-18-9-12-4-7-15(21)14(8-12)20(23)24/h2-9,17,21H,10H2,1H3,(H,19,22)/b18-9+ |
InChI Key |
ZXNROODAVRGTLJ-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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